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Abstract

OSI-7904L is a novel, liposome-encapsulated formulation of the potent and specific
thymidylate synthase (TS) inhibitor, OSI-7904 (also known as 1843U89 and GW1843). This
document provides a comprehensive technical overview of the mechanism of action of OSI-
7904L, detailing its molecular interactions, cellular effects, and pharmacological properties.
OSI-7904 is a noncompetitive inhibitor of human TS with a Ki of 90 pM.[1][2] Unlike many other
folate analog TS inhibitors, its potent inhibitory activity is not dependent on intracellular
polyglutamation.[3] By inhibiting TS, OSI-7904L blocks the sole de novo pathway for
thymidylate synthesis, leading to depletion of deoxythymidine triphosphate (dTTP), subsequent
inhibition of DNA synthesis and repair, and ultimately, cell death. This guide consolidates key
preclinical and clinical data, presenting it in a structured format with detailed experimental
protocols and visual representations of the underlying biological pathways and experimental
workflows.

Core Mechanism of Action: Thymidylate Synthase
Inhibition
OSI-7904, the active component of OSI-7904L, is a benzoquinazoline folate analog that acts

as a potent, noncompetitive inhibitor of thymidylate synthase (TS).[1][4] TS is a critical enzyme
in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for
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DNA synthesis.[1] The enzyme catalyzes the reductive methylation of deoxyuridine
monophosphate (dUMP) using the cofactor 5,10-methylenetetrahydrofolate (CH2-THF).

Molecular Interaction with Thymidylate Synthase

OSI-7904 binds tightly to human TS with a dissociation constant (Ki) of 90 pM.[1][2] The
inhibition is noncompetitive with respect to the folate cofactor, (6R,S)-5,10-
methylenetetrahydrofolate.[1][2] This noncompetitive nature suggests that OSI-7904 binds to a
site on the enzyme distinct from the cofactor binding site. The potent inhibition of TS by OSI-
7904 leads to a rapid depletion of the intracellular pool of dTMP, and consequently dTTP, which
is a necessary building block for DNA replication and repair. The cellular growth inhibition
caused by OSI-7904 can be reversed by the addition of thymidine, indicating that TS is the sole
intracellular target of the compound.[1][2]

Signaling Pathway of Thymidylate Synthase Inhibition

The inhibition of thymidylate synthase by OSI-7904L has profound downstream effects on
cellular metabolism and proliferation. The following diagram illustrates the central role of TS in
nucleotide synthesis and the impact of its inhibition by OSI-7904.
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Figure 1: OSI-7904L Mechanism of Action on Thymidylate Synthase Pathway.
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Cellular Pharmacology
Cellular Uptake and Metabolism

OSI-7904 enters cells via the reduced folate carrier (RFC), a transport system also utilized by
methotrexate and endogenous folates.[1][2] It is a good substrate for folylpolyglutamate
synthetase (FPGS), the enzyme responsible for adding glutamate residues to intracellular
folates.[1][3] While polyglutamation is crucial for the activity of many antifolates, OSI-7904's
parent form is as potent an inhibitor of TS as its polyglutamated forms.[3] However,
polyglutamation likely contributes to the cellular retention of the drug, prolonging its inhibitory
effect.[3]

In Vitro Cytotoxicity

0SI-7904 has demonstrated potent growth inhibitory activity against a panel of human cancer
cell lines, with IC50 values consistently below 1 pM.[1]

Cell Line Cancer Type IC50 (uM)
MOLT-4 Acute lymphoblastic leukemia <1
HCT-8 lleocecal adenocarcinoma <1
SW480 Colon adenocarcinoma <1
Additional Human Cell Lines Various <1

Table 1: In Vitro Cytotoxicity of
0OSI-7904 in Human Cancer
Cell Lines.[1]

Preclinical In Vivo Antitumor Activity

Preclinical studies in murine xenograft models have demonstrated the antitumor efficacy of
OSI-7904L.[2] Initial in vivo studies with the non-liposomal OSI-7904 showed significant
antitumor activity against a human thymidine kinase-deficient cell line, which was used to
overcome challenges related to murine folate transport and high circulating thymidine levels in
mice.[1][2] The liposomal formulation, OSI-7904L, was developed to enhance the
pharmacokinetic profile and tumor localization of the active drug.
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Clinical Pharmacology and Pharmacokinetics

Phase | clinical trials have been conducted to evaluate the safety, tolerability, and
pharmacokinetics of OSI-7904L, both as a single agent and in combination with other
chemotherapeutics like cisplatin.[5][6]

Parameter Value

Recommended Phase Il Dose (single agent) 12 mg/m?

Recommended Phase Il Dose (with Cisplatin) 7.5 mg/mz (with 75 mg/m?2 Cisplatin)
Administration 30-minute intravenous infusion every 21 days

L o Fatigue, nausea, vomiting, neutropenia,
Dose-Limiting Toxicities i
mucositis, rash

Terminal Half-life (1843U89) 7.72+4.09 h

Clearance (1843U89) 47.1 £ 21.7 ml/min/m?2

Volume of Distribution at Steady State
(1843U89)

16.7 + 8.8 liter/mz?

Table 2: Summary of Clinical Pharmacological
Data for OSI-7904L.[5][6]

The liposomal formulation of OSI-7904L alters the disposition of the parent drug, resulting in a
prolonged plasma residence time.[5]

Experimental Protocols
Thymidylate Synthase Inhibition Assay

The inhibitory activity of OSI-7904 against human TS was determined using a
spectrophotometric assay that measures the increase in absorbance at 340 nm resulting from
the conversion of 5,10-methylenetetrahydrofolate to dihydrofolate.

Protocol Outline:

e Enzyme Preparation: Recombinant human thymidylate synthase is purified.
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e Reaction Mixture: A reaction mixture is prepared containing buffer, dUMP, (6R,S)-5,10-
methylenetetrahydrofolate, and varying concentrations of OSI-7904.

e Initiation and Measurement: The reaction is initiated by the addition of the enzyme. The
change in absorbance at 340 nm is monitored over time.

o Data Analysis: Ki values are calculated from the reaction rates at different inhibitor
concentrations using appropriate enzyme kinetic models.
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Figure 2: Experimental Workflow for Thymidylate Synthase Inhibition Assay.

Cell Growth Inhibition Assay

The cytotoxic effects of OSI-7904 on various cancer cell lines were determined using a
standard cell viability assay.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1677510?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677510?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Protocol Outline:

e Cell Seeding: Human tumor cell lines are seeded into 96-well plates and allowed to attach
overnight.

e Drug Treatment: Cells are exposed to a range of OSI-7904 concentrations for a specified
period (e.g., 72 hours).

 Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a
fluorescence-based assay.

o Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated
control cells. IC50 values are determined by plotting the percentage of inhibition against the
drug concentration and fitting the data to a dose-response curve.

Conclusion

OSI-7904L is a liposomal formulation of a potent, noncompetitive thymidylate synthase
inhibitor. Its mechanism of action is well-defined, involving the specific inhibition of the sole de
novo pathway for thymidylate synthesis, leading to the arrest of DNA synthesis and subsequent
cell death. The parent compound, OSI-7904, exhibits high potency against human TS and
broad-spectrum anti-proliferative activity against various human cancer cell lines in vitro. The
liposomal delivery system of OSI-7904L is designed to optimize the pharmacokinetic properties
of the drug. The preclinical and clinical data summarized in this guide provide a solid
foundation for the continued investigation and development of OSI-7904L as a targeted
anticancer agent.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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